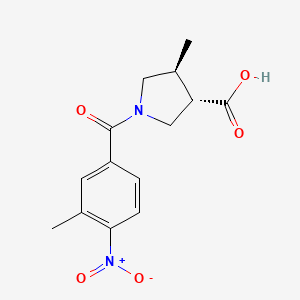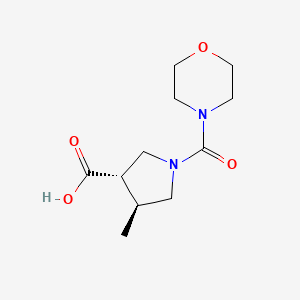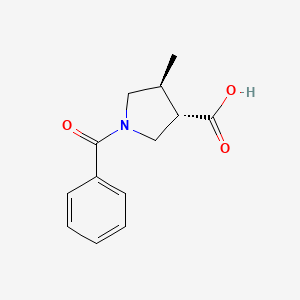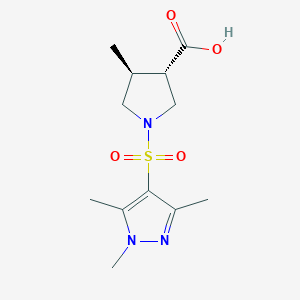
(3S,4S)-1-(4-cyanophenyl)-4-methylpyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S)-1-(4-cyanophenyl)-4-methylpyrrolidine-3-carboxylic acid is a chemical compound that has gained attention in scientific research due to its potential applications in drug development. This compound is commonly referred to as CP-465,022 and is a selective antagonist of the dopamine D1 receptor.
科学研究应用
CP-465,022 has been extensively studied for its potential applications in drug development. It has been shown to have a high affinity for the dopamine D1 receptor, which is involved in the regulation of various physiological processes, including motor control, reward, and cognition. CP-465,022 has been used in preclinical studies to investigate the role of the dopamine D1 receptor in various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction.
作用机制
CP-465,022 acts as a selective antagonist of the dopamine D1 receptor. It binds to the receptor and prevents the binding of dopamine, which leads to a decrease in dopamine signaling. This mechanism of action has been shown to have therapeutic potential in the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
CP-465,022 has been shown to have a range of biochemical and physiological effects. It has been shown to modulate dopamine signaling in the brain, which can lead to changes in behavior and cognition. Additionally, CP-465,022 has been shown to have effects on other neurotransmitter systems, such as the glutamate and GABA systems. These effects suggest that CP-465,022 has potential as a therapeutic agent for a range of neurological and psychiatric disorders.
实验室实验的优点和局限性
CP-465,022 has several advantages for lab experiments. It is a highly selective antagonist of the dopamine D1 receptor, which makes it a valuable tool for investigating the role of this receptor in various physiological processes. Additionally, CP-465,022 has good pharmacokinetic properties, which make it suitable for use in animal models. However, one limitation of CP-465,022 is that it has not yet been tested in humans, which limits its potential for clinical applications.
未来方向
There are several future directions for research on CP-465,022. One area of interest is the role of the dopamine D1 receptor in addiction and substance abuse. CP-465,022 has been shown to reduce drug-seeking behavior in animal models, which suggests that it may have potential as a treatment for addiction. Another area of interest is the potential use of CP-465,022 in the treatment of Parkinson's disease. CP-465,022 has been shown to improve motor function in animal models of Parkinson's disease, which suggests that it may have potential as a therapeutic agent for this disorder. Finally, further research is needed to investigate the safety and efficacy of CP-465,022 in humans, which will be necessary for its development as a clinical drug.
合成方法
CP-465,022 is synthesized using a multi-step process that involves the reaction of 3-(4-cyanophenyl)-3-hydroxypropanoic acid with (S)-proline. The resulting product is then subjected to a series of reactions that lead to the formation of CP-465,022. This synthesis method has been optimized to produce high yields of CP-465,022 with good purity.
属性
IUPAC Name |
(3S,4S)-1-(4-cyanophenyl)-4-methylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-7-15(8-12(9)13(16)17)11-4-2-10(6-14)3-5-11/h2-5,9,12H,7-8H2,1H3,(H,16,17)/t9-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPPBCJOTNVYEA-BXKDBHETSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-(4-cyanophenyl)-4-methylpyrrolidine-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid](/img/structure/B6632990.png)

![N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632994.png)
![N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632999.png)
![1-[4-(2,3-Dihydro-1-benzofuran-7-yl)phenyl]propan-2-amine](/img/structure/B6633006.png)
![N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6633010.png)
![N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline](/img/structure/B6633018.png)






